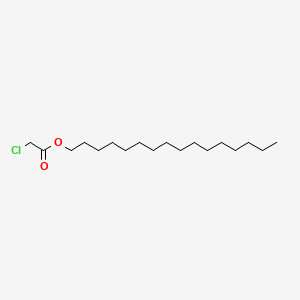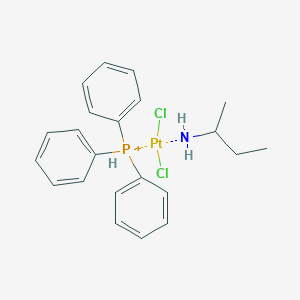methyl}amino)-4-(methylsulfanyl)butanoate CAS No. 55021-17-5](/img/structure/B13767750.png)
2-({[(3-Chlorophenyl)imino](hydroxy)methyl}amino)-4-(methylsulfanyl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a synthetic organic compound characterized by its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate typically involves a multi-step process. One common method includes the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the carbamoylamino intermediate. This intermediate is then reacted with a thiol-containing butanoate derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or carbamoylamino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学研究应用
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- tert-Butyl carbamate
- Piperine
- 2-Bromoethylamine
Comparison
Compared to similar compounds, (2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. For instance, tert-butyl carbamate is primarily used in organic synthesis, while piperine is known for its biological activities, including anticancer effects. 2-Bromoethylamine is used in the synthesis of various organic compounds.
Conclusion
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanyl-butanoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of study and application.
属性
CAS 编号 |
55021-17-5 |
|---|---|
分子式 |
C12H14ClN2O3S- |
分子量 |
301.77 g/mol |
IUPAC 名称 |
(2S)-2-[(3-chlorophenyl)carbamoylamino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C12H15ClN2O3S/c1-19-6-5-10(11(16)17)15-12(18)14-9-4-2-3-8(13)7-9/h2-4,7,10H,5-6H2,1H3,(H,16,17)(H2,14,15,18)/p-1/t10-/m0/s1 |
InChI 键 |
DJFNSJABCOBAHJ-JTQLQIEISA-M |
手性 SMILES |
CSCC[C@@H](C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
规范 SMILES |
CSCCC(C(=O)[O-])NC(=O)NC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)










